4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with an amino group, a fluorophenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-fluoroaniline with malononitrile to form an intermediate, which is then cyclized under acidic or basic conditions to yield the desired pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs, possibly through the use of continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated fluorophenyl derivatives.
Scientific Research Applications
4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile
- 4-Amino-1-(4-bromophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile
- 4-Amino-1-(4-methylphenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile
Uniqueness
4-Amino-1-(4-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C11H10FN3 |
---|---|
Molecular Weight |
203.22 g/mol |
IUPAC Name |
4-amino-1-(4-fluorophenyl)-2,5-dihydropyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H10FN3/c12-9-1-3-10(4-2-9)15-6-8(5-13)11(14)7-15/h1-4H,6-7,14H2 |
InChI Key |
RCAVOUQOAYRTGB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(CN1C2=CC=C(C=C2)F)N)C#N |
Origin of Product |
United States |
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